![molecular formula C23H27N5O2 B2606149 N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenoxyacetamide CAS No. 923210-54-2](/img/structure/B2606149.png)
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenoxyacetamide
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Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as solubility, thermal stability, and hydrophobic properties. A series of polyimides derived from a similar compound showed good solubility in common polar solvents, high thermal stability, and excellent hydrophobic properties .Scientific Research Applications
Charge Transport Studies
The compound has been used in charge transport studies . It was used to investigate the charge transport properties of Tris [4- (diethylamino) phenyl]amine (TDAPA) in the frequency and temperature range of 0.1 Hz–1 MHz and 253–333 K . The study demonstrated the polycrystalline nature of the material .
Organic Field Effect Transistor (OFET) Application
The compound has been used in the application of Organic Field Effect Transistors (OFETs) . The charge carrier mobility of TDAPA was calculated by fabricating an organic field effect transistor . The OFET characteristics of the material indicate the p-type behavior .
Organic Semiconductors
The compound has been used in the development of organic semiconductors . Researchers have focused on organic semiconductors for use in advanced electronic applications like OLEDs, OFETs, and electrochemical energy storage (EES) technology .
Polyimides
The compound has been used in the synthesis of polyimides . A novel aromatic diamine monomer, containing pyridine ring units, ether linkage moieties and diethylaminophenoxyphenyl pendent groups, has been designed and synthesized through three-step methods, and then used to prepare for a series of polyimides .
Thermal Stability Studies
The compound has been used in studies of thermal stability . The resulting polyimides showed good solubility in common polar solvents, such as NMP, DMF, DMSO . They exhibited high thermal stability with the glass transition temperature (Tgs) more than 254 °C .
Hydrophobic Properties
The compound has been used to study hydrophobic properties . The resulting polyimides presented excellent hydrophobic properties with the contact angle in the range of 81.9–91.9° .
properties
IUPAC Name |
N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2/c1-4-28(5-2)21-15-17(3)24-23(27-21)26-19-13-11-18(12-14-19)25-22(29)16-30-20-9-7-6-8-10-20/h6-15H,4-5,16H2,1-3H3,(H,25,29)(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLMYORCUIUDRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenoxyacetamide |
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